molecular formula C11H14O3 B1294890 4-Hydroxy-2,3,6-trimethylphenyl acetate CAS No. 36592-62-8

4-Hydroxy-2,3,6-trimethylphenyl acetate

Cat. No.: B1294890
CAS No.: 36592-62-8
M. Wt: 194.23 g/mol
InChI Key: JFNARRJEBQBMJF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a benzoate ester and a phenol , which suggests that it may interact with a variety of biological targets

Mode of Action

As a benzoate ester and a phenol, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and pi stacking

Biochemical Pathways

The biochemical pathways affected by 4-Hydroxy-2,3,6-trimethylphenyl acetate are currently unknown Given its chemical structure, it may be involved in a variety of biochemical reactions

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2,3,6-trimethylphenyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of 4-hydroxy-2,3,6-trimethylphenol and acetic acid. This interaction is crucial for the compound’s metabolism and its subsequent biochemical effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to certain enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit significant biochemical activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, which are important considerations for its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s biochemical effects and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate typically involves the esterification of 4-hydroxy-2,3,6-trimethylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3,6-trimethylphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2,3,6-trimethylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,3,6-trimethylphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of hydroxy and acetate ester groups makes it versatile for various chemical transformations and applications .

Properties

IUPAC Name

(4-hydroxy-2,3,6-trimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6-5-10(13)7(2)8(3)11(6)14-9(4)12/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNARRJEBQBMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190077
Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID60190077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36592-62-8
Record name 1,4-Benzenediol, 2,3,5-trimethyl-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36592-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036592628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,3,6-trimethylphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Stir a mixture of trimethylhydroquinone (15.2 g, 0.1 mol), triethylamine (25.3 g, 0.25 mol) and ether (500 mL) in an ice bath. Slowly add acetylchloride (19.6 g, 0.25 mol) with stirring, allow the reaction to warm to room temperature for an hour, then dilute with water and the separate the layers. Evaporate the ether layer to dryness. Dissolve the resulting diacetate in methanol (300 mL). Add strong ammonium hydroxide (11 mL) and stir the mixture at room temperature overnight. Distill off the solvents under reduced pressure and dissolve the residue in ether. Wash the ether layer with water and evaporate to dryness. Recrystallization from hexane-ether yields 4-acetoxy-2,3,5-trimethylphenol (16.7 g, m.p.=106-107° C.).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Hydroxy-2,3,6-trimethylphenyl acetate in the synthesis of 2-aryl-2-methyl-2,3-dihydrobenzofuran-5-ol?

A: this compound serves as the phenolic starting material for constructing the targeted 2,3-dihydrobenzofuran ring system []. The synthesis involves reacting its sodium salt with a mesylated 2-aryl-2-propenol to form an allyl aryl ether. This ether then undergoes a Claisen rearrangement followed by cyclization to yield the desired 2-aryl-2-methyl-2,3-dihydrobenzofuran-5-ol.

Q2: How is this compound synthesized?

A: The synthesis starts with 2,3,5-trimethylhydroquinone []. It undergoes bisacetylation, followed by selective deacetylation of the less hindered 4-acetyl group, ultimately yielding this compound.

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